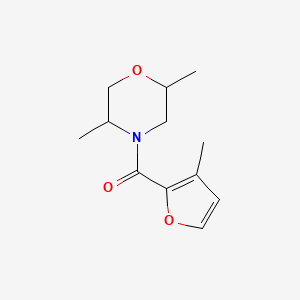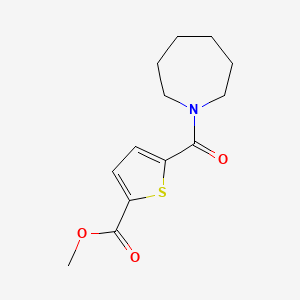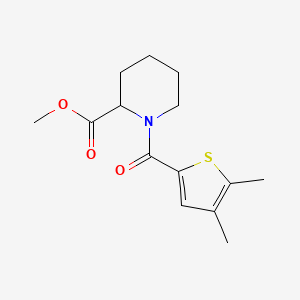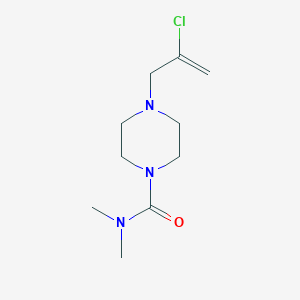
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is not yet fully understood, but studies have suggested that it may act through the inhibition of certain enzymes and signaling pathways. For example, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. In vitro studies have demonstrated that (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in a cost-effective manner. Additionally, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with in laboratory experiments. However, one limitation of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone. One potential direction is the development of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of novel polymers and materials using (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone as a building block. Additionally, further studies are needed to fully elucidate the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone and its potential applications in other fields, such as agriculture and environmental science.
Synthesemethoden
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylmorpholine with 3-methylfuran-2-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone in high purity and yield.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been used to synthesize novel polymers with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, (2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone has been used as a building block for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-4-5-15-11(8)12(14)13-6-10(3)16-7-9(13)2/h4-5,9-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPXNGVMHULHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(3-methylfuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)


![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)